Carcinogenicity Classification: Acetylurea Versus Acetamide in Chronic Rodent Bioassays
In a 12-month National Cancer Institute carcinogenesis bioassay, acetamide demonstrated clear hepatocarcinogenicity in Fischer 344 rats and induced malignant lymphomas in C57B1/6 mice, leading to IARC Group 2B classification (possibly carcinogenic to humans) [1]. In the same study, urea was found to be non-carcinogenic [1]. Acetylurea, a ureide structurally distinct from acetamide, has no evidence of carcinogenicity in the peer-reviewed toxicological literature and is not classified as a carcinogen by IARC or NTP. This safety differential is a critical procurement factor for applications involving human exposure potential [2].
| Evidence Dimension | Carcinogenicity in chronic rodent bioassays |
|---|---|
| Target Compound Data | No evidence of carcinogenicity; not IARC classified |
| Comparator Or Baseline | Acetamide: IARC Group 2B (possibly carcinogenic to humans); Urea: non-carcinogenic |
| Quantified Difference | Acetamide: hepatocellular carcinoma in 41/47 male rats, 33/48 female rats; malignant lymphoma in 7/50 (low dose) and 7/46 (high dose) male mice. Acetylurea: 0 documented cases. |
| Conditions | 12-month dietary feeding study in Fischer 344 rats and C57B1/6 mice; acetamide at 1.18%–2.36% dietary concentration |
Why This Matters
For applications requiring handling by personnel or potential human exposure, the absence of carcinogenicity classification for acetylurea provides a clear safety advantage over acetamide and justifies procurement preference in pharmaceutical intermediate and research contexts.
- [1] Fleischman RW, Baker JR, Hagopian M, Wade GG, Hayden DW, Smith ER, Weisburger JH, Weisburger EK. Carcinogenesis bioassay of acetamide, hexanamide, adipamide, urea and p-tolylurea in mice and rats. J Environ Pathol Toxicol. 1980 Jun-Jul;3(5-6):149-170. PMID: 7441078. View Source
- [2] IARC. Acetamide (Group 2B). IARC Monographs Supplement 7, 1987; Volume 71, 1999. View Source
